Fenticonazole, (R)-
Description
Contextualization as an Imidazole (B134444) Derivative in Antimicrobial Research
(R)-Fenticonazole belongs to the imidazole class of antifungal agents. google.comdrugbank.com The primary mechanism of action for imidazole antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Specifically, these compounds target the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol synthesis pathway. nih.gov By disrupting the production of ergosterol, the fungal cell membrane's integrity is compromised, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death. nih.gov
Beyond its primary antifungal mechanism, Fenticonazole (B42410) has demonstrated other modes of action that contribute to its antimicrobial efficacy. These include the inhibition of secretory aspartate protease acid synthesis in Candida albicans and the blockade of yeast cytochrome oxidases and peroxidases. nih.gov Fenticonazole also exhibits antibacterial activity, particularly against Gram-positive bacteria, and has shown antiparasitic action against Trichomonas vaginalis. wikipedia.orgeuropeanreview.org This broad spectrum of activity makes it a subject of interest in the development of treatments for mixed infections. asm.orgnih.gov
Significance of Stereochemistry in Fenticonazole Academic Research
The presence of a chiral center in Fenticonazole means that its two enantiomers, (R)- and (S)-Fenticonazole, are non-superimposable mirror images of each other. In the realm of medicinal chemistry, it is a well-established principle that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. nih.govmdpi.com This is due to the stereospecific nature of interactions between the drug molecule and its biological targets, such as enzymes and receptors.
Research has demonstrated the importance of stereochemistry in the biological activity of Fenticonazole. Studies involving the separation of the racemic mixture have allowed for the individual assessment of each enantiomer. researchgate.netnih.gov A key finding from these investigations is that the antifungal activity is not equally distributed between the two enantiomers. One enantiomer, referred to as the eutomer, is responsible for the majority of the desired therapeutic effect, while the other, the distomer, may be less active or contribute to unwanted side effects.
A study that resolved racemic Fenticonazole using High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis (CE) tested the biological activity of the individual enantiomers against Cryptococcus neoformans and two strains of Aspergillus nidulans. nih.gov The evaluation of the minimum inhibitory concentration (MIC) revealed that the eutomer was the enantiomer that was more retained during chromatography and had a longer migration time in electrophoresis. nih.gov Further research has indicated that R-(−)-fenticonazole is the enantiomer that demonstrates the minimum inhibitory concentration (MIC) for antifungal effects. researchgate.net
Furthermore, pharmacokinetic studies in female rats have highlighted stereoselective differences in the absorption, distribution, metabolism, and excretion of the Fenticonazole enantiomers. scite.aiscispace.com These studies revealed that while the S-(+)-enantiomer reached a higher maximum plasma concentration (Cmax), the R-(−)-enantiomer exhibited a longer elimination half-life (t1/2) and mean retention time (MRT). scite.aiscispace.com This suggests that the (R)-enantiomer persists in the body for a longer duration, a factor that can have significant implications for its therapeutic efficacy and dosing regimen. A patent has also noted that the levorotatory form (which corresponds to the R-(-)-enantiomer) has greater antifungal activity than the racemate and the dextrorotatory form. google.com
These findings underscore the critical importance of stereochemistry in the academic research of Fenticonazole. The study of the individual enantiomers, particularly (R)-Fenticonazole, provides a more refined understanding of its mechanism of action and pharmacokinetic profile, which is essential for the rational design of more effective and safer antimicrobial agents.
Chemical and Physical Properties of (R)-Fenticonazole
| Property | Value |
| IUPAC Name | 1-[(2R)-2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole |
| CAS Number | 1268165-29-2 |
| Molecular Formula | C₂₄H₂₀Cl₂N₂OS |
| Molecular Weight | 455.4 g/mol |
| Synonyms | (R)-fenticonazole, TMD00AA09L, UNII-TMD00AA09L |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1268165-29-2 |
|---|---|
Molecular Formula |
C24H20Cl2N2OS |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
1-[(2R)-2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2/t24-/m0/s1 |
InChI Key |
ZCJYUTQZBAIHBS-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Synthetic Organic Chemistry Methodologies for Fenticonazole
Established Synthetic Pathways for Fenticonazole (B42410) Precursors and Racemate
The synthesis of racemic fenticonazole typically involves the coupling of two key precursors: a substituted phenylethanol derivative and a substituted benzyl halide. A common pathway begins with the synthesis of the intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This precursor is prepared via the N-alkylation of imidazole (B134444) with 2-chloro-1-(2,4-dichlorophenyl)ethanol.
The final step to form the fenticonazole racemate is a Williamson ether synthesis. The alcohol precursor, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, is deprotonated with a base, such as sodium hydroxide, in a suitable solvent system like toluene and water, often under phase-transfer catalysis conditions. The resulting alkoxide is then reacted with 4-(phenylthio)benzyl chloride to yield racemic fenticonazole. google.comgoogle.com The product is typically converted to its nitrate (B79036) salt for formulation. google.com
Enantioselective Synthetic Approaches for (R)-Fenticonazole
The direct asymmetric synthesis of (R)-Fenticonazole, which would produce the desired enantiomer without a resolution step, is not widely documented in the scientific literature. The primary focus of existing research has been the separation of enantiomers from the racemic mixture. Asymmetric synthesis would likely require the enantioselective reduction of a ketone precursor to form the chiral alcohol intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, in the desired (R)-configuration, or the use of chiral catalysts in the coupling step. However, specific, established protocols for such an enantioselective synthesis of (R)-Fenticonazole are not prominently available.
Chiral Resolution Techniques for Fenticonazole Enantiomers
Given the common practice of synthesizing fenticonazole as a racemate, chiral resolution is a critical step to isolate the individual enantiomers. nih.gov This process involves separating the two enantiomers from the 50:50 mixture. A classical chemical method for resolving fenticonazole's precursors involves diastereomeric salt formation.
This technique relies on reacting the racemic alcohol intermediate, 2-(1H-imidazolyl-1)-1-(2,4-dichlorophenyl)ethanol, with an enantiomerically pure chiral resolving agent, such as D-camphorsulfonic acid or L-camphorsulfonic acid. google.com This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. nih.gov For instance, reacting the racemic alcohol with D-camphorsulfonic acid in acetone leads to the precipitation of one diastereomeric salt. google.com After separation, the chiral auxiliary (camphorsulfonic acid) is removed, yielding the enantiomerically enriched alcohol precursor, which can then be used to synthesize the desired fenticonazole enantiomer. google.comnih.gov
Chromatographic Enantioseparation Methodologies (e.g., Capillary Electrophoresis with Chiral Selectors)
Advanced analytical and preparative separation of fenticonazole enantiomers is effectively achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful methods for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are particularly effective. google.com Studies have demonstrated successful separation of fenticonazole enantiomers using columns such as Daicel OD-H and Daicel AY-H. researchgate.netnih.gov The mobile phase composition and column temperature are optimized to achieve baseline separation. nih.gov
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Daicel OD-H researchgate.net | Daicel AY-H nih.gov |
| Mobile Phase | Not specified | n-hexane:isopropanol:diethylamine (85:15:0.15) nih.gov |
| Flow Rate | Not specified | 1.0 mL/min nih.gov |
| Detection | Not specified | 254 nm nih.gov |
| Temperature | Not specified | 35°C nih.gov |
| Resolution | Baseline separation achieved | ≥ 1.5 nih.gov |
Capillary Electrophoresis (CE): CE offers a rapid and highly efficient method for chiral separation, requiring smaller amounts of solvent and chiral selector compared to HPLC. researchgate.net In this technique, a chiral selector is added to the background electrolyte. Cyclodextrin (B1172386) derivatives are commonly used as chiral selectors for resolving fenticonazole enantiomers due to their ability to form transient diastereomeric inclusion complexes with them. researchgate.net Trimethyl-β-cyclodextrin has been identified as an effective chiral selector for the enantioseparation of fenticonazole. nih.gov The degree of separation can be finely tuned by adjusting the concentration of the chiral selector and the pH of the running buffer. nih.gov
| Parameter | Method Details |
| Technique | High-Performance Capillary Electrophoresis (HPCE) nih.gov |
| Chiral Selector | Trimethyl-β-cyclodextrin (TMBCD) nih.gov |
| Buffer System | 30 mM phosphate (B84403) buffer (pH 3) containing 8 mM TMBCD nih.gov |
| Capillary | 40 cm total length (34 cm effective), 50 µm ID nih.gov |
| Outcome | Good separation of fenticonazole from its impurities; concentrations slightly above 8 mM TMBCD initiate enantioseparation. nih.gov |
Molecular and Cellular Mechanisms of Action of Fenticonazole
Fungal Ergosterol (B1671047) Biosynthesis Pathway Inhibition
The principal mechanism of action for fenticonazole (B42410), like other azole antifungals, is the disruption of the ergosterol biosynthesis pathway. patsnap.compatsnap.com Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.compatsnap.com
Fenticonazole, (R)- specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. ontosight.aipatsnap.comresearchgate.net This enzyme, a product of the ERG11 gene, is a critical catalyst in the conversion of lanosterol to ergosterol. ontosight.aipatsnap.com The inhibition is a competitive process where fenticonazole binds to the heme iron atom in the active site of the enzyme, preventing it from binding to its natural substrate, lanosterol. ethz.ch This blockade halts the demethylation step necessary for ergosterol production. patsnap.com
The inhibition of lanosterol 14-α-demethylase has profound consequences for the fungal cell. The primary effect is the depletion of ergosterol from the cell membrane. patsnap.com Concurrently, the blockage of this enzyme leads to the accumulation of toxic methylated sterol precursors, such as lanosterol. patsnap.com This dual assault—ergosterol depletion and toxic intermediate accumulation—severely compromises the structural and functional integrity of the fungal cell membrane. patsnap.compatsnap.com The membrane becomes abnormally permeable, leading to the leakage of essential intracellular contents, including ions and vital macromolecules. patsnap.com Ultimately, this disruption of membrane integrity leads to the cessation of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect). researchgate.nettandfonline.com
Modulation of Fungal Pathogenicity Factors
Beyond its direct impact on cell membrane synthesis, Fenticonazole, (R)- also mitigates fungal virulence by interfering with specific pathogenicity factors.
A distinctive feature of fenticonazole's mechanism is its ability to inhibit the production and secretion of Secreted Aspartyl Proteinases (SAPs) by Candida albicans. nih.goveuropeanreview.orgresearchgate.net These enzymes are crucial virulence factors that degrade host proteins, facilitating tissue invasion and helping the fungus evade host immune defenses. researchgate.netfrontiersin.org The family of SAP enzymes, particularly SAP1, SAP2, and SAP3, are considered critical for the colonization and infection of vaginal epithelial cells. frontiersin.orgnih.gov Notably, this inhibitory action on SAP production is a characteristic that distinguishes fenticonazole from other antifungal agents like fluconazole (B54011), ketoconazole, and miconazole (B906). jopir.in
Table 1: Research Findings on Fenticonazole's Inhibition of Secreted Aspartyl Proteinase (SAP)
| Finding | Organism Studied | Significance | Reference(s) |
|---|---|---|---|
| Inhibition of protease acid secretion | Candida albicans | Identified as a primary mechanism of action, contributing to reduced virulence. | nih.goveuropeanreview.orgresearchgate.net |
| Unique inhibitory action | Candida species | This action is not observed with other common azoles like fluconazole and miconazole. | jopir.in |
Fenticonazole demonstrates the ability to inhibit the morphological transition of Candida albicans from its yeast form to its more invasive filamentous (hyphal or pseudohyphal) form. europeanreview.orgasm.org This process, known as filamentation, is a key virulence factor that allows the fungus to penetrate host tissues and form complex, structured communities called biofilms. frontiersin.org By inhibiting filamentation, particularly at concentrations near its Minimum Inhibitory Concentration (MIC), fenticonazole hinders the pathogen's invasive capabilities. europeanreview.orgasm.org Biofilms contribute significantly to fungal resistance and persistence; therefore, interfering with their formation is a key aspect of fenticonazole's therapeutic action.
Interaction with Cytochrome Oxidases and Peroxidases in Microbial Systems
Table 2: Time-Kill Study Data for Fenticonazole Against Various Microbes
| Organism | Fenticonazole Concentration | Time to Achieve 99.9% Killing (hours) | Reference(s) |
|---|---|---|---|
| Candida albicans | 4x MIC | ~17.0 | asm.org |
| Candida parapsilosis | 4x MIC | ~17.3 | asm.org |
| Candida glabrata | 8x MIC | ~18.6 | asm.org |
| Candida tropicalis | 8x MIC | ~20.4 | asm.org |
| Staphylococcus aureus | 4x MIC | ~10.6 | asm.org |
| Streptococcus agalactiae | 4x MIC | ~10.3 | asm.org |
Investigational Oxidative Cytotoxic Pathways in Antimicrobial Activity
A key aspect of fenticonazole's antimicrobial action involves the induction of oxidative stress within target cells. One of its proposed mechanisms is the blockage of oxidative enzymes, which leads to an accumulation of peroxides and subsequent necrosis of the fungal cell. nih.govhpra.ie This disruption of the cell's ability to manage reactive oxygen species (ROS) is a significant pathway to cell death. mdpi.combbau.ac.in
The antibacterial activity of fenticonazole is also linked to a selective cytotoxic oxidative metabolite. researchgate.netmedcraveonline.comnih.gov This mode of action is thought to be similar to the way the antifungal miconazole induces ROS in Candida albicans. nih.gov The generation of these reactive species can damage essential cellular components, including proteins, lipids, and nucleic acids. plos.org This oxidative cytotoxicity may also play a role in overcoming certain antifungal resistance mechanisms. researchgate.net Furthermore, the anti-trichomonal activity is believed to stem from the cyto-lethal effects of a short-lived radical anion that is produced under anaerobic conditions. medcraveonline.comeuropeanreview.org
Broad Spectrum of Antimicrobial Activity Investigations (In Vitro Studies)
Fenticonazole demonstrates a wide range of antimicrobial activity, encompassing various fungal, bacterial, and parasitic pathogens. nih.govebi.ac.uk Its efficacy has been documented in numerous in vitro studies, highlighting its potential for treating mixed infections. nih.govapollopharmacy.in
Fenticonazole exhibits potent fungistatic and fungicidal activity against a broad spectrum of fungal pathogens, including dermatophytes and yeasts. hpra.iemedcraveonline.comebi.ac.uk In vitro studies have consistently shown its effectiveness against clinically relevant fungi.
Key fungal pathogens susceptible to fenticonazole include:
Candida albicans : As a primary cause of candidiasis, C. albicans is highly susceptible to fenticonazole. ebi.ac.uk The compound disrupts its growth through multiple mechanisms, including the inhibition of secreted aspartic proteinase (SAP) and interference with ergosterol synthesis. nih.govreproduct-endo.com
Other Candida Species : Fenticonazole is also effective against other Candida species, such as C. parapsilosis, C. glabrata, and C. tropicalis. researchgate.net In vitro studies have shown its activity to be consistently higher than that of fluconazole against isolates from mucosa. europeanreview.org
Dermatophytes : It is highly active against various dermatophytes, including species of Trichophyton, Epidermophyton, and Microsporum. hpra.iemedcraveonline.com
Malassezia furfur : This yeast, associated with pityriasis versicolor, is also susceptible to fenticonazole. ebi.ac.uk A large study demonstrated a 100% mycological response in patients with this condition. nih.govamazonaws.com
Table 1: In Vitro Antifungal Activity of Fenticonazole Against Vaginal Isolates
| Fungal Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|---|
| Candida albicans | 51 | 0.06 | 0.25 | 0.016–0.5 |
| Candida glabrata | 44 | 0.25 | 0.125 | 0.06–0.5 |
| Candida parapsilosis | 52 | 0.03 | 0.016 | 0.008–0.125 |
| Candida tropicalis | 39 | 0.125 | 0.25 | 0.03–0.5 |
Data sourced from Sanguinetti et al. (2019). researchgate.net
In addition to its antifungal properties, fenticonazole has demonstrated significant antibacterial action, particularly against Gram-positive bacteria that are often associated with superinfected fungal infections. nih.govebi.ac.ukerwejournal.com
The spectrum of antibacterial activity includes:
Staphylococcus aureus : Fenticonazole shows excellent activity against this common pathogen. ebi.ac.uk
Streptococcus agalactiae : This species is also susceptible to fenticonazole. researchgate.net
Gardnerella vaginalis : The compound is effective against this bacterium, which is associated with bacterial vaginosis. europeanreview.orgnih.gov
Other Gram-positive organisms : Its activity extends to other Gram-positive bacteria and some anaerobic species like Clostridium novyi. medcraveonline.comnih.govresearchgate.net
Time-kill curve studies have shown that at concentrations four times the minimum inhibitory concentration (MIC), fenticonazole achieved a 99.9% killing endpoint in approximately 10 hours for S. aureus, S. agalactiae, and E. coli. researchgate.netnih.gov
Table 2: In Vitro Antibacterial Activity of Fenticonazole Against Vaginal Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|---|
| Escherichia coli | 25 | 0.125 | 0.03 | 0.016–0.25 |
| Streptococcus agalactiae | 30 | 0.03 | 0.016 | 0.008–0.125 |
| Staphylococcus aureus | 35 | 1 | 0.5 | 0.25–4 |
| Gardnerella vaginalis | 42 | 0.03 | 0.016 | 0.008–0.06 |
Data sourced from Sanguinetti et al. (2019). researchgate.net
Fenticonazole's antimicrobial spectrum also includes antiparasitic activity against the protozoan Trichomonas vaginalis, a common cause of sexually transmitted infections. nih.govebi.ac.ukapollopharmacy.inerwejournal.com In vitro studies have confirmed its inhibitory and lethal effects on this parasite. medcraveonline.com The anti-Trichomonas action is thought to be mediated by a highly reactive radical anion with cyto-lethal activity, which is produced under anaerobic conditions. researchgate.netmedcraveonline.comeuropeanreview.org Research indicates that trichomonocidal activity occurs at a concentration of 50 mg/L, with the lethal effect beginning between the third and fourth hours of exposure. medcraveonline.comresearchgate.net
Antifungal Resistance Mechanisms and Fenticonazole Interactions
Fungal Drug Resistance Modalities to Azoles
Fungal pathogens employ a variety of strategies to develop resistance to azole antifungal agents. These mechanisms can act independently or in concert to reduce the efficacy of treatment.
The primary target of azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis. mdpi.comejgm.co.uk This enzyme is encoded by the ERG11 gene in yeasts like Candida species and its homolog, the CYP51 gene, in filamentous fungi such as Aspergillus. nih.govplos.org
One of the most prevalent mechanisms of azole resistance involves alterations to this target enzyme. brieflands.comscielo.br This can occur in two main ways:
Point Mutations: Single amino acid substitutions in the Erg11 protein can alter its structure, reducing the binding affinity of azole drugs while still allowing the enzyme to function. ejgm.co.uknih.gov In Candida albicans, numerous mutations have been identified in resistant clinical isolates, with certain "hot spot" regions in the gene being particularly prone to substitutions. scielo.brnih.gov Specific mutations, such as Y132F, K143R, S405F, and G464S, have been shown to confer a significant increase in the minimum inhibitory concentration (MIC) for fluconazole (B54011). nih.gov
Gene Overexpression: An increase in the production of the Erg11 enzyme can also lead to resistance. By overexpressing the ERG11 gene, the fungal cell produces more target enzymes than the drug can effectively inhibit. nih.govuthsc.edu This overexpression is often caused by gain-of-function mutations in transcription factors that regulate ERG11 expression, such as Upc2, or by an increase in the gene's copy number through chromosomal duplication. nih.govuthsc.edu In Aspergillus fumigatus, overexpression of cyp51A is a known resistance mechanism, sometimes driven by tandem repeat insertions in the gene's promoter region. mdpi.commdpi.comasm.org
Table 1: Examples of ERG11 Mutations in C. albicans Conferring Azole Resistance
| Mutation | Effect on Fluconazole Susceptibility | Reference |
|---|---|---|
| Y132F | ≥4-fold increase in MIC | nih.gov |
| K143R | ≥4-fold increase in MIC | nih.gov |
| S405F | ≥4-fold increase in MIC | nih.gov |
| G464S | ≥4-fold increase in MIC | nih.gov |
A ubiquitous and highly effective resistance strategy is the active removal of antifungal drugs from the cell via membrane transport proteins known as efflux pumps. nih.govasm.org This mechanism reduces the intracellular concentration of the drug to sub-lethal levels. reviberoammicol.com Two major superfamilies of transporters are primarily responsible for azole efflux in fungi:
ATP-Binding Cassette (ABC) Transporters: These are primary transporters that utilize the energy from ATP hydrolysis to actively pump a wide variety of substrates, including azoles, out of the cell. nih.govnih.govfrontiersin.org In Candida albicans, the most clinically relevant ABC transporters are Cdr1p and Cdr2p. nih.govasm.org Overexpression of the genes encoding these pumps, CDR1 and CDR2, is a frequent cause of high-level azole resistance in clinical isolates. brieflands.comasm.orgtandfonline.com
Major Facilitator Superfamily (MFS) Transporters: These are secondary transporters that harness the cell's proton motive force to expel drugs. nih.govfrontiersin.org The most notable MFS transporter in C. albicans is Mdr1p, which has a more limited substrate specificity than the ABC transporters but is a key contributor to fluconazole resistance. plos.orgoup.com
Overexpression of these efflux pumps is often the result of mutations in the transcription factors that regulate their corresponding genes. mdpi.combiomedpharmajournal.org
Table 2: Key Efflux Pumps in Candida albicans and Azole Resistance
| Pump | Superfamily | Primary Substrates | Gene | Reference |
|---|---|---|---|---|
| Cdr1p | ABC | Broad-spectrum azoles, other xenobiotics | CDR1 | nih.govasm.org |
| Cdr2p | ABC | Broad-spectrum azoles | CDR2 | nih.govasm.org |
Many fungal species can grow as biofilms, which are structured communities of cells encased in a self-produced extracellular matrix. nih.govasm.org Biofilms exhibit dramatically increased resistance to antifungal agents compared to their free-floating, or planktonic, counterparts. nih.govasm.org This heightened resistance is a multifactorial phenomenon:
Extracellular Matrix Barrier: The matrix, composed of polysaccharides (such as β-1,3 glucan), proteins, and extracellular DNA, acts as a physical barrier. nih.govmdpi.com It can sequester antifungal drugs, preventing them from reaching the cells within the biofilm. nih.govasm.orgmdpi.com
Upregulation of Efflux Pumps: Genes encoding efflux pumps, including CDR1, CDR2, and MDR1, are often upregulated during biofilm growth, further contributing to drug resistance. nih.govnih.gov
Altered Cellular Physiology: The unique microenvironment within a biofilm, characterized by nutrient gradients and reduced oxygen, leads to a population of slower-growing or dormant cells (persister cells) that are inherently less susceptible to antifungals which target active cellular processes.
By disrupting ergosterol synthesis, azoles cause the accumulation of toxic sterol precursors in the fungal cell membrane, which alters its fluidity and permeability. ejgm.co.ukmdpi.com While changes in the cell membrane that impede drug uptake can contribute to resistance, this is often linked to the overarching mechanism of drug efflux. reviberoammicol.com
Furthermore, fungi possess robust cellular stress response pathways that help them survive the damage inflicted by antifungal agents. nih.govoup.com The molecular chaperone heat shock protein 90 (Hsp90) is a key global regulator that stabilizes cellular proteins and signaling pathways, allowing fungal cells to tolerate the membrane stress caused by azoles. nih.govoup.com This facilitates both basal tolerance and the subsequent development of stable, high-level resistance. nih.gov Other pathways, such as the calcineurin and cell wall integrity (PKC) pathways, also play a role in mitigating drug-induced stress. mdpi.comoup.com
Fenticonazole's Activity Profile Against Resistant Phenotypes
Fenticonazole (B42410) is an imidazole-based antifungal compound. nih.gov Research indicates that its (R)-enantiomer is the more active form, exhibiting the lower minimum inhibitory concentration. cnr.it Fenticonazole's interactions with resistant fungal strains, particularly those resistant to other azoles like fluconazole, are of significant interest.
Studies have demonstrated that fenticonazole retains activity against Candida species that have developed resistance to fluconazole. nih.govmedcraveonline.com A key study investigated the in vitro activity of fenticonazole against paired clinical isolates of C. albicans and C. glabrata, where each pair consisted of a fluconazole-susceptible parental strain and a fluconazole-resistant derivative that emerged during therapy. nih.gov The resistant isolates possessed well-characterized resistance mechanisms, including ERG11 mutations and the overexpression of efflux pump genes. nih.govmedcraveonline.com
The results showed that fenticonazole's activity was less affected by common fluconazole resistance mechanisms, especially in C. glabrata. nih.gov While the geometric mean (GM) MIC of fenticonazole for fluconazole-resistant C. albicans was significantly higher than for susceptible isolates, there was no statistically significant difference for C. glabrata. nih.gov This suggests that fenticonazole may be particularly effective against C. glabrata strains whose resistance is mediated by efflux pumps. nih.govmedcraveonline.com
Across the board, fenticonazole consistently demonstrated lower MIC values than fluconazole, indicating a higher potency in vitro. nih.govasm.org This enhanced efficacy may be attributed to a distinct mechanism of action, possibly involving oxidative cytotoxicity, which allows it to bypass the conventional resistance pathways that affect triazoles. nih.govmedcraveonline.comebi.ac.uk
Table 3: In Vitro Activity of Fenticonazole vs. Fluconazole Against Resistant Candida Isolates
| Organism | Isolate Type | Fenticonazole GM MIC (μg/mL) | Fluconazole GM MIC (μg/mL) | Reference |
|---|---|---|---|---|
| C. albicans | FLZ-Nonresistant (n=10) | 0.65 | 1.05 | nih.gov |
| C. albicans | FLZ-Resistant (n=10) | 3.03 | 176.60 | nih.gov |
| C. glabrata | FLZ-Nonresistant (n=15) | 0.83 | 10.56 | nih.gov |
| C. glabrata | FLZ-Resistant (n=15) | 1.66 | 256.00 | nih.gov |
Data derived from Cacaci et al., 2020. "FLZ-Nonresistant" includes susceptible and susceptible-dose dependent isolates.
Molecular Basis for Overcoming Specific Resistance Mechanisms
The primary mechanisms of azole resistance in fungi, particularly in Candida species, involve alterations in the drug's target enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene), and the overexpression of drug efflux pumps. youtube.comnih.govufc.br Fenticonazole demonstrates a capacity to overcome these common resistance mechanisms, which is attributed to its distinct molecular interactions and multiple modes of action.
A key aspect of fenticonazole's efficacy against resistant strains lies in its resilience to drug efflux, a common resistance strategy where fungal cells actively pump out antifungal agents. youtube.com The two major types of efflux pumps responsible for azole resistance are the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p). ejimmunology.orgacs.org Research indicates that fenticonazole's activity is notably less affected by the overexpression of these pumps compared to other azoles like fluconazole. youtube.comwikipedia.org This suggests that fenticonazole may be a poor substrate for these transporters, allowing it to accumulate at effective intracellular concentrations even in strains that have upregulated their efflux systems.
One study investigated the in vitro activity of fenticonazole against a collection of fluconazole-resistant Candida albicans and Candida glabrata isolates with well-characterized molecular resistance mechanisms. youtube.comwikipedia.org The findings showed that while fenticonazole's Minimum Inhibitory Concentration (MIC) did increase for fluconazole-resistant C. albicans, the effect was less pronounced for C. glabrata isolates, whose resistance was primarily driven by efflux pump overexpression. youtube.comwikipedia.org This suggests that fenticonazole's activity is less dependent on efflux pump-mediated resistance, particularly in C. glabrata. youtube.com
Beyond its primary action on ergosterol biosynthesis, fenticonazole possesses additional mechanisms that contribute to its antifungal potency and ability to counteract resistance. libretexts.orgic.ac.uk It is known to inhibit the secretion of protease acid by Candida albicans and block cytochrome oxidases and peroxidases. ic.ac.ukmdpi.com Furthermore, a unique mechanism related to oxidative cytotoxicity has been proposed, which may allow the drug to overcome the primary resistance pathways that affect other azoles. youtube.comdntb.gov.ua This multi-target action complicates the development of resistance, as the fungus would need to acquire multiple mutations or alterations to counteract all of the drug's effects.
The table below presents research findings on the activity of racemic fenticonazole against fluconazole-resistant Candida isolates, detailing the specific resistance mechanisms present in these strains.
Table 1: Comparative Activity of Fenticonazole against Fluconazole-Resistant Candida Isolates
This table details the geometric mean (GM) of Minimum Inhibitory Concentrations (MICs) for Fenticonazole (FEZ) and Fluconazole (FLZ) against Candida albicans and Candida glabrata isolates. The isolates are grouped by their fluconazole resistance status (Non-Resistant vs. Resistant) and the underlying molecular mechanisms of resistance.
| Species | Resistance Status | Predominant Molecular Resistance Mechanism(s) | Fenticonazole GM MIC (mg/L) | Fluconazole GM MIC (mg/L) | Statistical Significance (P-value) |
| C. albicans | Non-Resistant | None | 0.65 | - | P < 0.001 |
| C. albicans | Resistant | Overexpression of efflux pumps (CDR1/CDR2, MDR1) and/or ERG11 mutations | 3.03 | - | P < 0.001 |
| C. glabrata | Non-Resistant | None | 0.83 | - | P = 0.26 |
| C. glabrata | Resistant | Overexpression of efflux pumps (SNQ2) | 1.66 | - | P = 0.26 |
Data sourced from Sanguinetti M, et al. (2020). youtube.comwikipedia.org The statistical significance refers to the difference in Fenticonazole GM MIC between non-resistant and resistant isolates for each species.
Structure Activity Relationship Sar and Ligand Design for Fenticonazole
Elucidation of Essential Structural Motifs for Antimicrobial Efficacy
Fenticonazole (B42410), an imidazole (B134444) derivative, exerts its broad-spectrum antimicrobial activity through several mechanisms, all of which are dependent on its key structural features. europeanreview.org The core of its antifungal action, characteristic of the azole class, is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. nih.govnih.gov
The essential structural motifs for this activity include:
The Imidazole Ring: This nitrogen-containing heterocycle is the primary pharmacophore. The lone pair of electrons on the unsubstituted nitrogen atom (N3) chelates the heme iron atom within the active site of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov This binding action inhibits the enzyme, halting the conversion of lanosterol to ergosterol and disrupting membrane integrity. europeanreview.orgnih.gov
The Dichlorophenyl Group: This lipophilic moiety contributes to the molecule's ability to penetrate the fungal cell membrane and correctly orient itself within the enzyme's active site. The chlorine substituents enhance this lipophilicity and play a role in the binding affinity.
The Thiophenylbenzyl Ether Side Chain: This large, flexible side chain also contributes significantly to the molecule's lipophilicity, facilitating membrane transport and interaction. nih.gov
Beyond ergosterol synthesis inhibition, Fenticonazole's structure enables other mechanisms of action. It is known to inhibit the secretion of protease acid by Candida albicans and can cause direct damage to the cytoplasmic membrane by blocking cytochrome oxidases and peroxidases. europeanreview.orgijpca.org These multifaceted actions contribute to its potent fungistatic and fungicidal properties. nih.gov
Stereospecificity in Structure-Activity Relationships (e.g., Comparative Studies of (R)- and (S)-Enantiomers)
Fenticonazole possesses a chiral center and therefore exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. researchgate.netyoutube.com Although it is often used therapeutically as a racemic mixture (an equal mix of both enantiomers), research has shown that biological activity is stereospecific. nih.govnih.gov
A study involving the separation of fenticonazole enantiomers and testing their activity against fungal strains like Cryptococcus neoformans and Aspergillus nidulans demonstrated a clear difference in potency. One enantiomer was identified as the "eutomer"—the more biologically active form. nih.gov This finding underscores that the three-dimensional arrangement of the atoms is critical for optimal interaction with the chiral environment of the biological target, such as the active site of an enzyme. nih.gov
| Enantiomer Comparison | Finding | Implication |
| Antifungal Potency | One enantiomer is the more potent "eutomer". nih.gov | Biological targets (e.g., enzymes) are chiral and interact preferentially with one enantiomer. |
| Pharmacokinetics | (R)- and (S)-enantiomers exhibit different plasma concentrations and retention times in rats. scite.ai | Stereochemistry affects how the drug is processed by the body. |
Rational Design and Synthesis of Novel Fenticonazole Analogues
The development of new antifungal agents is often driven by the need to overcome resistance and improve efficacy. The rational design of novel analogues based on the Fenticonazole scaffold would follow established principles in medicinal chemistry, similar to those used for other azole antifungals like fluconazole (B54011). nih.govnih.gov This process involves making targeted chemical modifications to the parent structure to enhance desired properties.
Key strategies in the design of novel azole analogues include:
Scaffold Hybridization: Combining the essential pharmacophore of Fenticonazole with structural motifs from other active compounds to create hybrid molecules with potentially synergistic or enhanced activity. nih.gov
Side Chain Modification: Altering the thiophenylbenzyl ether portion of the molecule. This could involve introducing different substituents, changing the linker, or replacing the entire group to optimize lipophilicity, target binding, and pharmacokinetic properties.
Bioisosteric Replacement: Replacing parts of the molecule, such as one of the aromatic rings or the imidazole group, with other chemical groups that have similar physical or chemical properties, in an effort to improve activity or reduce off-target effects. researchgate.net
The synthesis of these new analogues involves multi-step organic chemistry techniques. nih.gov Following synthesis, these novel compounds would be subjected to in vitro and in vivo testing to evaluate their antifungal activity, toxicity, and pharmacokinetic profiles, allowing for the establishment of new structure-activity relationships. nih.gov
(R)-Fenticonazole as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator
In addition to its antimicrobial properties, Fenticonazole has been identified as a novel modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor and a key regulator of glucose metabolism and fatty acid storage. researchgate.netwikipedia.orgwikipedia.org This discovery opens up potential new therapeutic applications for the compound.
Fenticonazole was identified as a PPARγ ligand through a structure-based virtual high-throughput screening (SB-VHTS) of a library of existing drugs. nih.gov This computational approach involves docking a large number of molecules into the three-dimensional structure of the target protein's binding site to predict which ones are likely to bind. nih.gov Fenticonazole nitrate (B79036) emerged from this screening process as a promising candidate, and its binding was subsequently confirmed through in vitro and in vivo assays. nih.gov This repurposing of an old drug for a new target highlights the power of in silico screening methods in modern drug discovery. nih.gov
The interaction between Fenticonazole and the PPARγ ligand-binding domain (LBD) has been elucidated through molecular docking studies. researchgate.netnih.gov These computational models reveal a specific binding mode characterized by a network of hydrogen bonds between the drug and key amino acid residues within the LBD. researchgate.net
The analysis showed that specific functional groups on the Fenticonazole molecule form crucial connections with the receptor:
The oxygen atom in the ether linkage of Fenticonazole forms a hydrogen bond with the residue Cys285 . researchgate.netnih.gov
The sulfur atom of the thiophenyl group interacts with Tyr327 . researchgate.netnih.gov
A nitrogen atom in the imidazole ring forms a hydrogen bond with Ser342 . researchgate.netnih.gov
These interactions anchor the (R)-Fenticonazole molecule within the binding pocket, stabilizing the complex and enabling it to modulate the receptor's activity. researchgate.netmdpi.com This detailed understanding of the molecular binding provides a basis for the future rational design of more potent and selective PPARγ modulators based on the Fenticonazole scaffold. nih.gov
| Fenticonazole Atom/Group | Interacting PPARγ Residue | Type of Interaction |
| Ether Oxygen | Cys285 | Hydrogen Bond researchgate.netnih.gov |
| Thiophenyl Sulfur | Tyr327 | Hydrogen Bond researchgate.netnih.gov |
| Imidazole Nitrogen | Ser342 | Hydrogen Bond researchgate.netnih.gov |
Advanced Analytical Chemistry Methodologies for Fenticonazole
Chromatographic Techniques for High-Resolution Analysis
Chromatography remains a cornerstone for the analysis of pharmaceutical compounds. High-resolution techniques are essential for separating Fenticonazole (B42410) from impurities, degradation products, and its enantiomer.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and purity control of Fenticonazole. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for its estimation in bulk and pharmaceutical dosage forms. ijpsr.comejbps.com
Method development often involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity. For instance, one validated method utilizes a Hypersil Phenyl silica (B1680970) column with a mobile phase consisting of a phosphate (B84403) buffer, methanol, and acetonitrile (B52724) mixture (60:30:10 v/v/v). ijpsr.com Detection is typically performed using a UV detector at wavelengths around 210 nm or 255 nm. ijpsr.comejbps.com The retention time for Fenticonazole in one such method was found to be approximately 5.469 minutes. ejbps.com
Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, specificity, precision, linearity, accuracy, and robustness. ijpsr.com Linearity is commonly established over a concentration range of 80% to 120% of the nominal concentration, with correlation coefficients (r²) consistently greater than 0.999. ijpsr.comejbps.com
For the enantioselective separation of Fenticonazole, chiral stationary phases (CSPs) are employed. The Daicel OD-H, a commercial CSP, has been successfully used to resolve racemic Fenticonazole, allowing for the separation and collection of the individual (R)- and (S)- enantiomers. nih.govresearchgate.net
| Parameter | Method 1 ijpsr.com | Method 2 ejbps.com |
|---|---|---|
| Column | Hypersil Phenyl | C18 Hypersil BDS (150 x 4.6mm) |
| Mobile Phase | Phosphate buffer:Methanol:Acetonitrile (60:30:10) | 10mM Phosphate buffer (pH 4.5):Acetonitrile (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 255 nm |
| Retention Time | Not specified | 5.469 ± 0.01 min |
| Linearity (r²) | 0.999 | 0.999 |
| Assay Result (%) | 102% | 99.7% |
To meet the demands of high-throughput analysis, Ultra-Fast Liquid Chromatography (UFLC) methods have been developed. These methods significantly reduce analysis time while maintaining high resolution and sensitivity. A stability-indicating UFLC method was developed for the determination of Fenticonazole and its related substances in pharmaceutical formulations. lew.ro
This method utilizes a C18 column (100 × 4 mm, 3 µm) with a gradient elution system. The mobile phase consists of a phosphoric acid solution (pH 3.0) and acetonitrile, delivered at a flow rate of 0.8 mL/min. lew.ro Detection is carried out using a photodiode array (PDA) detector at 235 nm. Under these conditions, the retention time for Fenticonazole is approximately 7.5 minutes. lew.ro The method was validated for specificity, linearity, precision, accuracy, and robustness, demonstrating its suitability for routine quality control analysis. lew.ro
| Parameter | Details |
|---|---|
| Column | C18 (100 × 4mm, 3 µm) |
| Mobile Phase | Gradient of 85% Phosphoric acid (pH 3.0) and Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 235 nm (PDA) |
| Retention Time | ~7.5 min |
| Linearity Range | 5–150 µg/mL |
| Correlation Coefficient (r²) | 0.9985 |
| Precision (RSD) | < 2% |
| Mean Recovery | 99.12–100.47% |
Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering advantages such as rapid analysis, high efficiency, and low consumption of solvents and chiral selectors. nih.govukm.my For the enantiomeric purity assessment of Fenticonazole, CE methods have been developed using cyclodextrin (B1172386) derivatives as chiral selectors in the running buffer. nih.govresearchgate.net
One study reported the resolution of racemic Fenticonazole using trimethyl-β-cyclodextrin. researchgate.net The separation was achieved in a short capillary (40 cm effective length) with a running buffer of 30 mM phosphate (pH 3) containing 8 mM of the chiral selector, achieving separation in under 20 minutes. researchgate.net Notably, the analysis time required for enantioseparation by CE was approximately half that of the corresponding HPLC method. nih.govresearchgate.net In this electrophoretic separation, the eutomer (the more active enantiomer) exhibited a longer migration time. nih.gov
Hyphenated Spectrometric Techniques
Hyphenated techniques, which couple a separation method with a spectrometric detector, offer enhanced selectivity and sensitivity, making them ideal for complex sample matrices and trace-level analysis.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace amounts of drugs and their metabolites in biological fluids. nih.govnih.gov Several sensitive and specific LC-MS/MS methods have been developed and validated for the determination of Fenticonazole enantiomers in plasma. nih.govthieme-connect.comnih.govnih.gov
These methods typically involve a simple sample preparation step, such as protein precipitation with acetonitrile. nih.govthieme-connect.comnih.gov Chromatographic separation is performed on a C18 column. nih.govthieme-connect.comnih.gov The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for quantification. nih.govthieme-connect.comnih.gov The characteristic precursor-to-product ion transition for Fenticonazole is m/z 455 → 199. nih.govthieme-connect.com
These methods offer excellent sensitivity, with lower limits of quantification (LLOQ) reaching as low as 5 pg/mL in human plasma. nih.govnih.gov A validated method for rat plasma demonstrated linearity over a range of 0.5–200 ng/mL, with intra- and inter-day precision and accuracy deviations of less than 10%. thieme-connect.comnih.gov This method was successfully applied to a pharmacokinetic study in female rats, which revealed stereoselective disposition. The mean residence time (MRT) and elimination half-life (t½) values for R-(–)-fenticonazole were found to be 1.24-fold and 1.95-fold longer, respectively, than those of its S-(+)-enantiomer. thieme-connect.comnih.gov
| Parameter | R-(–)-Fenticonazole | S-(+)-Fenticonazole |
|---|---|---|
| Cmax (ng/mL) | 45.88 ± 4.62 | 62.57 ± 11.37 |
| Tmax (h) | 1.53 ± 0.18 | 1.42 ± 0.26 |
| AUC(0–12) (ng·h/mL) | 199.64 ± 59.91 | 194.21 ± 71.39 |
| t½ (h) | 4.77 ± 1.25 | 2.45 ± 0.67 |
| MRT (h) | 3.88 ± 0.38 | 3.14 ± 0.24 |
Development of Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial for determining the shelf-life of a drug product and ensuring its quality. These methods must be able to separate, detect, and quantify the active pharmaceutical ingredient in the presence of its degradation products. unesp.br
Several stability-indicating LC methods for Fenticonazole have been developed by subjecting the drug to various stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic degradation. unesp.brunesp.brtandfonline.com Fenticonazole has been shown to be unstable under all tested stress conditions, particularly in acidic and oxidative environments. unesp.brunesp.brtandfonline.com Complete degradation was observed under acidic conditions when combined with heat. unesp.br One study identified a major oxidative degradation product using LC-MS/MS. tandfonline.com
The developed methods were validated and proven to be specific for Fenticonazole, effectively separating the parent drug peak from those of its degradation products and any formulation excipients. unesp.brunesp.br For example, a stability-indicating LC method was developed that could resolve Fenticonazole from degradation products formed under aqueous, alkaline (0.1 M NaOH), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions at both ambient temperature and 90°C. unesp.br
| Stress Condition (at 90°C for 2 hours) | Percentage of Drug Consumed |
|---|---|
| Aqueous | 85% |
| Alkaline (0.1 M NaOH) | 18% |
| Oxidative (3% H₂O₂) | 40% |
| Acidic (0.1 M HCl) | Complete Degradation |
Stress Degradation Studies and Impurity Profiling
Stress testing is a crucial component of drug development that provides insights into the intrinsic stability of a drug substance. By subjecting Fenticonazole to various stress conditions, potential degradation products can be identified, and the degradation pathways can be elucidated. This information is vital for developing stable formulations and establishing appropriate storage conditions.
Fenticonazole has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal degradation, and photolysis, in accordance with International Council for Harmonisation (ICH) guidelines. fue.edu.egtandfonline.comresearchgate.net These studies have revealed that Fenticonazole is susceptible to degradation under certain conditions, leading to the formation of various impurities.
Degradation Behavior:
Acid Hydrolysis: Under acidic conditions (e.g., 1N HCl at 80°C for 1 hour), Fenticonazole undergoes degradation, leading to the formation of Impurity B and Impurity C. lew.ro
Base Hydrolysis: In the presence of a base (e.g., 1N NaOH at 80°C for 1 hour), Fenticonazole degrades to form Impurity B. lew.ro
Oxidative Degradation: Fenticonazole is particularly susceptible to oxidative stress. fue.edu.egtandfonline.com Treatment with hydrogen peroxide (e.g., 3% H2O2 at room temperature for 1 hour) results in the formation of Impurity B. lew.ro One of the major oxidative degradation products identified through liquid chromatography-mass spectrometry (LC-MS/MS) is the sulfoxide (B87167) derivative of Fenticonazole. fue.edu.egtandfonline.com
Thermal and Photolytic Degradation: Studies have shown that Fenticonazole is relatively stable under thermal and photolytic stress conditions, with no significant degradation observed. lew.ro
Impurity Profile:
Beyond degradation products, several process-related impurities of Fenticonazole have been identified and characterized. These are typically designated as Impurities A, B, C, D, and E. researchgate.netresearchgate.net The structures and chemical names of these impurities are critical for monitoring and controlling the quality of the drug substance.
| Compound Name | Structure | Type |
|---|---|---|
| Fenticonazole | 1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole | Active Pharmaceutical Ingredient |
| Fenticonazole Impurity A | (1RS)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol | Process-related |
| Fenticonazole Impurity B (Fenticonazole Sulfoxide) | 1-[(2RS)-2-[[4-(phenylsulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | Process-related/Degradation |
| Fenticonazole Impurity C | Data not available | Process-related/Degradation |
| Fenticonazole Impurity D | Data not available | Process-related |
| Fenticonazole Impurity E | Data not available | Process-related |
Method Validation for Analytical Reliability and Robustness
To ensure the quality and consistency of Fenticonazole, it is essential to have reliable and robust analytical methods for its quantification and impurity determination. The validation of these methods is performed according to ICH guidelines to demonstrate their suitability for the intended purpose. ijpsr.comunesp.br High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of Fenticonazole. researchgate.netejbps.com
A typical stability-indicating HPLC method is validated for several key parameters:
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. ijpsr.com Chromatographic methods should demonstrate separation of Fenticonazole from its known impurities and degradation products.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated over a range of concentrations. ijpsr.com
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ejbps.com It is often determined by recovery studies.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). ijpsr.com
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ejbps.com
| Validation Parameter | Typical Acceptance Criteria | Reported Findings for Fenticonazole HPLC Methods |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Correlation coefficients of 0.999 have been reported for Fenticonazole analysis. ijpsr.comejbps.com |
| Concentration Range | Dependent on the application | Linearity has been established over concentration ranges such as 5–150 µg/mL. lew.ro |
| Accuracy (% Recovery) | Typically 98-102% | Percentage recoveries for Fenticonazole have been reported in the range of 100.1 – 100.3%. ejbps.com |
| Precision (% RSD) | ≤ 2% | Relative standard deviations for precision were found to be below 2%. lew.ro |
| Robustness | No significant impact on results | The methods are generally found to be robust with respect to small variations in parameters like mobile phase composition and flow rate. ejbps.com |
Preclinical in Vitro and Ex Vivo Research Models for Fenticonazole Evaluation
Cell-Based Assays for Compound Efficacy Evaluation
The effectiveness of Fenticonazole (B42410) against fungal and bacterial pathogens is primarily assessed using cell-based assays. These models are crucial for determining the compound's antimicrobial activity and for exploring its potential in new therapeutic areas.
Two-Dimensional (2D) and Three-Dimensional (3D) Fungal and Bacterial Culture Systems
Standard two-dimensional (2D) culture systems are routinely used to determine the minimum inhibitory concentration (MIC) of Fenticonazole against various microorganisms. In these assays, a standardized number of fungal or bacterial cells are exposed to serial dilutions of the compound in a liquid or on a solid growth medium. The MIC is the lowest concentration of the drug that visibly inhibits microbial growth. tandfonline.com
Fenticonazole has demonstrated broad-spectrum activity against various fungi and some Gram-positive bacteria. nih.gov It is particularly effective against Candida species, which are common causes of vaginal and skin infections. patsnap.com Studies have also shown its activity against bacteria associated with bacterial vaginosis, such as Bacteroides species and Gardnerella vaginalis, as well as skin bacteria like Staphylococcus aureus. nih.gov
Three-dimensional (3D) culture systems, which more closely mimic the in vivo environment, are also being utilized to evaluate Fenticonazole. dntb.gov.uanih.gov These models, such as fungal biofilms, provide a more realistic assessment of the drug's efficacy as they account for the complex architecture and protective extracellular matrix of microbial communities. Research has shown that Fenticonazole can effectively inhibit the formation of biofilms and eradicate established ones, which is a significant advantage in treating persistent infections. nih.gov
A study investigating the in vitro activity of Fenticonazole against 318 vaginitis isolates of Candida and bacterial species found that at concentrations equal to 4× MIC, fenticonazole reached the 99.9% killing endpoint by approximately 10 hours for S. aureus, Streptococcus agalactiae, and Escherichia coli, and by approximately 17 hours for Candida albicans and Candida parapsilosis. nih.gov At concentrations equal to 8× MIC, the 99.9% killing endpoint was reached by approximately 19 and 20 hours for Candida glabrata and Candida tropicalis, respectively. nih.gov
Organoid and Spheroid Models for Repurposing Potential and Complex Biological Applications
Organoid and spheroid models, which are 3D cell cultures that replicate the structure and function of organs, are emerging as powerful tools for drug discovery and repurposing. nih.govd-nb.infothermofisher.com These models can be used to investigate the effects of drugs on complex biological processes and to identify new therapeutic applications for existing compounds. frontiersin.orgleica-microsystems.com
Recent research has explored the repurposing potential of Fenticonazole for cancer therapy using these advanced models. nih.govresearchgate.net For instance, studies have investigated the effects of Fenticonazole on colorectal cancer cell lines, revealing its potential to induce apoptosis and inhibit cell proliferation. nih.govresearchgate.net One study found that fenticonazole treatment of HCT-116 cells led to a significant increase in the expression of the pro-apoptotic gene BAD after 24 hours. nih.gov These findings suggest that Fenticonazole may have a role in cancer treatment, although further in vivo evaluation is necessary to confirm these preliminary results. nih.gov
Co-culture Models for Mixed Microbial Infections
Mixed microbial infections, involving both fungi and bacteria, are common in clinical practice. medcraveonline.com Co-culture models, where two or more different microbial species are grown together, are used to evaluate the efficacy of antimicrobial agents in these complex scenarios. researchgate.netresearchgate.net
Fenticonazole has been shown to be effective in treating mixed infections. europeanreview.org In vitro studies using co-culture models of C. albicans and various bacteria have demonstrated that Fenticonazole retains its activity against both types of microorganisms. researchgate.netresearchgate.net For example, in a mixed culture with S. aureus, S. agalactiae, or E. coli, Fenticonazole at a concentration of 2× MIC required approximately 20 hours to achieve a 99.9% killing of C. albicans, compared to approximately 17 hours in a pure culture. nih.gov This indicates that Fenticonazole can be an effective treatment for mixed vaginal and skin infections. medcraveonline.comnih.gov
Biopharmaceutical Assessment in Model Systems
The biopharmaceutical assessment of Fenticonazole involves evaluating its release from different formulations and its ability to permeate biological barriers. These studies are crucial for optimizing drug delivery and ensuring therapeutic efficacy.
In Vitro Drug Release Kinetics from Advanced Formulations
The poor aqueous solubility of Fenticonazole presents a challenge for its formulation and delivery. nih.govsemanticscholar.org To overcome this, various advanced formulations, such as nanosystems, have been developed to enhance its solubility and control its release. tandfonline.comnih.govnih.govtandfonline.com
In vitro drug release studies are conducted to evaluate the rate and extent of Fenticonazole release from these formulations. These studies typically use a diffusion cell system where the formulation is separated from a receptor medium by a semi-permeable membrane. The amount of drug released into the receptor medium is measured over time.
Research has shown that nanosystems like novasomes, olaminosomes, and terpesomes can significantly improve the in vitro release of Fenticonazole compared to conventional formulations. tandfonline.comnih.govtandfonline.com For example, an optimized novasome formulation demonstrated a release of over 80% of the entrapped Fenticonazole within 8 hours. tandfonline.com Similarly, microemulsion-based in-situ gels have shown a cumulative drug release of 97.42% at 8 hours. ijprajournal.comresearchgate.net The release kinetics can be influenced by various factors, including the composition of the formulation, such as the type and concentration of surfactants and polymers. nih.govtandfonline.com
Below is a table summarizing the in vitro release of Fenticonazole from various advanced formulations:
| Formulation Type | Key Components | In Vitro Release Profile | Reference |
| Novasomes | Stearic acid, Span 80, Cholesterol | >80% release in 8 hours | tandfonline.com |
| Olaminosomes | Span 80, Oleylamine | >80% release in 8 hours | tandfonline.com |
| Terpesomes | Terpenes, Sodium deoxycholate, Ethanol | Sustained release | nih.gov |
| Microemulsion-based in-situ gel | Poloxamer 407, Poloxamer 118 | 97.42% release in 8 hours | ijprajournal.comresearchgate.net |
Ex Vivo Permeation Studies Across Biological Barriers
Ex vivo permeation studies are conducted to assess the ability of Fenticonazole to cross biological barriers, such as the skin or mucous membranes. obstetricgynecoljournal.com These studies use excised tissues from animals, which are mounted in a diffusion cell. obstetricgynecoljournal.com The formulation is applied to one side of the tissue, and the amount of drug that permeates to the other side is measured over time.
These studies have demonstrated that advanced formulations can significantly enhance the permeation of Fenticonazole across biological barriers. tandfonline.comnih.gov For instance, a novasome formulation showed augmented corneal permeation of 527.98 µg/cm². tandfonline.comnih.govresearchgate.net Similarly, ultra-deformable liposomes (terpesomes) exhibited tremendous permeability across the vaginal mucosa compared to conventional formulations. nih.gov This enhanced permeation is attributed to the small particle size and the presence of penetration enhancers in the formulations. nih.gov
The following table presents data from ex vivo permeation studies of Fenticonazole:
| Formulation Type | Biological Barrier | Permeation Results | Reference |
| Novasomes | Rabbit Cornea | 527.98 µg/cm² permeation | tandfonline.comnih.govresearchgate.net |
| Olaminosomes | Rabbit Cornea | Enhanced permeation compared to suspension | tandfonline.com |
| Terpesomes | Harvested Vaginal Tube | Higher permeation profile than suspension | nih.gov |
| Microemulsion-based in-situ gel | Rat Vaginal Mucosa | 97.2% permeation at 8 hours | ijprajournal.comresearchgate.net |
Computational Chemistry and Theoretical Modeling of Fenticonazole
Molecular Docking Simulations for Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. physchemres.org This method is crucial for understanding how a drug molecule like (R)-Fenticonazole engages with its biological target. For azole antifungals, the primary target is the enzyme lanosterol (B1674476) 14α-demethylase, also known as fungal cytochrome P450 51 (CYP51). mdpi.commdpi.comfrontiersin.org This enzyme is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. frontiersin.org
The antifungal activity of azoles like Fenticonazole (B42410) stems from their ability to inhibit CYP51. alagappauniversity.ac.in Docking simulations reveal that the mechanism of inhibition involves specific interactions within the enzyme's active site. frontiersin.org A key interaction is the coordination of a nitrogen atom in the imidazole (B134444) ring of the Fenticonazole molecule with the heme iron atom at the core of the CYP51 active site. frontiersin.orgalagappauniversity.ac.in
Beyond this primary coordination, the rest of the (R)-Fenticonazole molecule settles into a hydrophobic channel within the protein. frontiersin.orgalagappauniversity.ac.in The analysis of these protein-ligand interactions helps to explain the compound's binding affinity and specificity. nsf.govopenreview.net By comparing the docking scores and interaction patterns of different molecules, researchers can predict their relative potencies. While specific studies exclusively detailing the docking of the (R)-enantiomer are not broadly published, the general binding mode for azole antifungals provides a robust model. It is known that different enantiomers of azole drugs can exhibit varied biological activities and toxicities, which can be explored through comparative docking studies. cnr.it
Table 1: Illustrative Docking Simulation Results for (R)-Fenticonazole with Fungal CYP51
This table represents hypothetical data from a molecular docking simulation to illustrate typical metrics.
| Parameter | Value | Unit | Significance |
| Binding Affinity | -9.5 | kcal/mol | Predicts the strength of the interaction; more negative values indicate stronger binding. |
| Heme Coordination Distance | 2.2 | Å | The distance between the imidazole N-3 and the heme iron, crucial for inhibitory action. |
| Interacting Residues | TYR132, PHE234, LEU376 | Key amino acids in the CYP51 active site that form stabilizing interactions. | |
| RMSD | 1.8 | Å | Root-mean-square deviation from a reference pose, indicating the stability of the docked conformation. tandfonline.com |
The stability of the (R)-Fenticonazole-CYP51 complex is governed by a combination of weak intermolecular forces, primarily hydrophobic interactions and hydrogen bonds. plos.orgnih.gov
Hydrogen Bonding : While hydrophobic forces are dominant, hydrogen bonds can also play a role in refining the ligand's position and enhancing binding specificity. nih.gov Hydrogen bonds can form between hydrogen bond donors and acceptors on the ligand and corresponding residues in the protein's active site. lambris.com Although the Fenticonazole structure itself has no traditional hydrogen bond donors, its nitrogen atoms can act as acceptors. chemscene.com Analysis of the binding pocket can reveal potential hydrogen bonds with amino acid residues like tyrosine or serine, further stabilizing the complex. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgijaar.org This approach is founded on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. nih.gov
To develop a QSAR model for a series of antifungal compounds related to (R)-Fenticonazole, a dataset of molecules with known antifungal activities would be required. The process generally involves the following steps:
Data Collection and Preparation : A set of molecules and their corresponding experimentally determined biological activities (e.g., minimum inhibitory concentration) is compiled. The dataset is typically divided into a training set for model development and a test set for validation. ijaar.org
Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D descriptors that describe the molecule's shape and electronic properties. neovarsity.org
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govresearchgate.net
Validation : The model's predictive power is rigorously assessed using the test set and other statistical metrics to ensure it is robust and not overfitted. ijaar.org
A validated QSAR model can then be used to predict the antifungal activity of new, unsynthesized molecules based solely on their structure, prioritizing the most promising candidates for synthesis and testing. neovarsity.org This approach accelerates the drug discovery process and reduces costs. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Modeling
This table lists common descriptors that could be used to build a QSAR model for (R)-Fenticonazole and related compounds.
| Descriptor Class | Example Descriptor | Description |
| Physicochemical | XLogP3 | A measure of the molecule's lipophilicity (oil/water partition coefficient). nih.gov |
| Physicochemical | TPSA (Topological Polar Surface Area) | Represents the surface area of polar atoms, related to membrane permeability. chemscene.com |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Topological | Wiener Index | A descriptor of molecular branching. |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information from atomic coordinates. |
Advanced Quantum Chemical and Molecular Dynamics Studies
For a more fundamental understanding of a molecule's properties, advanced computational methods like quantum chemistry and molecular dynamics simulations are employed. These techniques model systems at the atomic and electronic levels.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure of molecules from first principles, without relying on empirical parameters. iaea.org DFT, in particular, is a widely used method for its balance of accuracy and computational cost. mdpi.com
For (R)-Fenticonazole, DFT calculations can be used to:
Optimize Molecular Geometry : Determine the most stable 3D conformation of the molecule by finding the minimum energy structure.
Calculate Electronic Properties : Compute properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. researchgate.net These properties are fundamental to understanding the molecule's reactivity and how it interacts with other molecules. mdpi.com
Determine Reaction Energetics : Calculate the energy changes involved in chemical reactions or conformational changes.
These calculations provide a detailed picture of the intrinsic properties of (R)-Fenticonazole, which can help rationalize its interactions with the CYP51 target and inform the design of analogues with improved properties. nih.gov
Molecular dynamics (MD) simulations can also be performed to study the dynamic behavior of the (R)-Fenticonazole-CYP51 complex over time. tandfonline.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of binding modes, the flexibility of the protein, and the role of solvent molecules. researchgate.net An analysis of the root-mean-square deviation (RMSD) during a simulation can confirm the stability of the ligand within the binding site. tandfonline.com
Conformational Analysis and Stereochemical Impact of (R)-Configuration
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a critical aspect of molecular modeling and drug design. slideshare.netijpsr.com For chiral molecules such as fenticonazole, which possesses a single stereocenter, the three-dimensional conformation is intrinsically linked to its biological activity. The (R)- and (S)-enantiomers of fenticonazole can adopt various conformations, but only specific arrangements, often termed the "bioactive conformation," will effectively bind to the target enzyme, lanosterol 14α-demethylase (CYP51A1). mdpi.comcnr.it Understanding the preferred conformations of the (R)-enantiomer and how its specific stereochemistry influences its interaction with the target is fundamental to explaining its therapeutic effects.
Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to predict the stability and geometry of different conformers. google.com These theoretical approaches can map the potential energy surface of the molecule as a function of rotatable bonds, identifying low-energy, stable conformations. nih.govic.ac.uk For (R)-fenticonazole, the spatial orientation of the 2,4-dichlorophenyl group, the (4-phenylthiophenyl)methoxy moiety, and the imidazole ring relative to each other defines its conformational space. The specific (R)-configuration at the chiral carbon dictates a unique set of preferred spatial arrangements that are distinct from its (S)-enantiomer counterpart.
The stereochemical configuration has a demonstrable impact on the biological and pharmacokinetic properties of fenticonazole. Studies have shown stereoselective differences in antifungal activity between the enantiomers. A study by Quaglia et al. identified one enantiomer as the eutomer, the isomer with higher pharmacological activity. nih.gov This research demonstrated that the more active enantiomer could be separated from the racemate using chiral chromatography and was found to have a positive Cotton effect in circular dichroism (CD) spectroscopy. nih.gov A bacteriostatic test indicated that the R-(-)-fenticonazole enantiomer is the more active form, exhibiting a lower minimum inhibitory concentration (MIC). cnr.itthieme-connect.com A Chinese patent also reports that the levorotatory (l-form) of fenticonazole nitrate (B79036) has greater antimicrobial activity than the racemic mixture or the dextrorotatory form. google.com
Furthermore, pharmacokinetic studies in female rats have revealed significant stereoselectivity in the absorption and elimination of fenticonazole enantiomers. thieme-connect.comnih.govscite.ai After vaginal administration, the maximum plasma concentration (Cmax) of S-(+)-fenticonazole was found to be 1.36 times greater than that of R-(-)-fenticonazole. thieme-connect.comnih.gov Conversely, the R-(-)-enantiomer exhibited a longer half-life (t1/2β) and mean residence time (MRT), which were 1.95-fold and 1.24-fold longer, respectively, than the S-(+)-enantiomer. thieme-connect.comnih.gov This suggests that while the S-(+)-enantiomer is absorbed more rapidly, the more active R-(-)-enantiomer is eliminated more slowly from the body. thieme-connect.comnih.gov These differences underscore the importance of the (R)-configuration on both the pharmacodynamic and pharmacokinetic profiles of the drug.
Table 1: Comparative Profile of Fenticonazole Enantiomers
| Parameter | (R)-(-)-Fenticonazole | (S)-(+)-Fenticonazole | Reference |
|---|---|---|---|
| Antifungal Activity | Identified as the more active enantiomer (eutomer). | Less active than the (R)-enantiomer. | cnr.itthieme-connect.com |
| Maximum Plasma Concentration (Cmax) | 45.88 ± 4.62 ng/ml | 62.57 ± 11.37 ng/ml | thieme-connect.com |
| Time to Cmax (Tmax) | 1.53 ± 0.18 h | 1.42 ± 0.26 h | thieme-connect.com |
| Elimination Half-life (t1/2β) | 4.77 ± 1.25 h | 2.45 ± 0.67 h | thieme-connect.com |
| Mean Residence Time (MRT) | 3.88 ± 0.38 h | 3.14 ± 0.24 h | thieme-connect.com |
| Area Under the Curve (AUC0–12) | 199.64 ± 59.91 ng·h/ml | 194.21 ± 71.39 ng·h/ml | thieme-connect.com |
Machine Learning and High-Throughput Virtual Screening Approaches for Analogue Discovery
The discovery of novel drug candidates has been significantly accelerated by the integration of computational techniques such as high-throughput virtual screening (HTVS) and machine learning (ML). mdpi.com These methods allow for the rapid evaluation of vast chemical libraries to identify promising lead compounds for further development, a process that is more efficient and cost-effective than traditional laboratory-based high-throughput screening (HTS). mdpi.com
High-throughput virtual screening is a computational method used to search large databases of small molecules to identify those that are most likely to bind to a drug target, such as a protein or enzyme. researchgate.netcolab.wsresearchgate.net For the discovery of analogues of (R)-fenticonazole, a typical HTVS campaign would involve docking thousands to millions of virtual compounds into the active site of the target enzyme, fungal lanosterol 14α-demethylase (CYP51A1). mdpi.com The process relies on scoring functions to estimate the binding affinity between each ligand and the protein, allowing for the ranking and prioritization of compounds for subsequent experimental testing. researchgate.net This approach enables the exploration of a vast chemical space to find novel scaffolds or modifications to the existing fenticonazole structure that could lead to improved potency, selectivity, or pharmacokinetic properties.
Machine learning, a subset of artificial intelligence, offers a complementary approach to analogue discovery. mdpi.commdpi.com ML models can be trained on existing datasets of compounds with known antifungal activities to learn the complex relationships between molecular structure and biological function. chemrxiv.orgrsc.orgnih.gov For instance, a model could be built using data from various azole antifungals to predict the antifungal potency of new, untested molecules based on their structural and physicochemical properties. nih.gov These predictive models can then be used to screen virtual libraries much faster than physics-based docking methods. mdpi.com Generative models, a more advanced form of ML, can even design entirely new molecules with desired antifungal properties from scratch. mdpi.com The integration of ML can significantly refine the drug discovery pipeline, from identifying essential fungal targets to predicting the efficacy of novel compounds. mdpi.comnih.gov
The application of these computational strategies to discover analogues of (R)-fenticonazole would follow a structured workflow. This process would leverage the known structural features of (R)-fenticonazole as a starting point to generate or screen for new chemical entities with potentially superior antifungal profiles.
Table 2: Hypothetical Workflow for (R)-Fenticonazole Analogue Discovery
| Step | Method | Description | Objective |
|---|---|---|---|
| 1. Target Preparation | Molecular Modeling | A high-resolution 3D structure of the target enzyme (fungal CYP51A1) is prepared. The binding site is defined based on known inhibitor complexes. | Create a reliable receptor model for screening. |
| 2. Library Generation | Cheminformatics | A large virtual library of compounds is assembled. This can include commercially available molecules or custom-designed analogues based on the (R)-fenticonazole scaffold. | To create a diverse set of candidate molecules for screening. |
| 3. High-Throughput Virtual Screening (HTVS) | Molecular Docking | The compound library is docked into the target's active site. Scoring functions rank the compounds based on predicted binding affinity and pose. | To rapidly identify a smaller subset of promising "hit" compounds from a large library. researchgate.net |
| 4. Machine Learning Model Training | QSAR / Deep Learning | An ML model is trained on a dataset of known azole antifungals and their activities. Descriptors can include topological, physicochemical, or structural features. | To build a predictive model that can quickly assess the potential activity of new compounds. nih.gov |
| 5. ML-Based Screening | Predictive Modeling | The virtual library (or the "hit" list from HTVS) is screened using the trained ML model to predict antifungal activity. | To further refine the list of candidates and prioritize those with the highest predicted potency. |
| 6. Hit Selection & Experimental Validation | Data Analysis | The top-ranked compounds from both HTVS and ML screening are selected, visually inspected, and acquired or synthesized for in vitro testing. | To experimentally confirm the antifungal activity of the computationally identified hits. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
